molecular formula C8H4ClF3N2 B13649424 3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine

3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13649424
M. Wt: 220.58 g/mol
InChI Key: IHMQARNEEOOYAY-UHFFFAOYSA-N
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Description

3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide. This reaction typically occurs under mild conditions and can be facilitated by the presence of a base such as potassium carbonate . Another method involves the direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .

Industrial Production Methods

Industrial production of this compound often employs scalable methods that ensure high yield and purity. One such method includes the vapor-phase reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide, which allows for continuous production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Radical Reactions:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, ensuring the stability of the imidazo[1,2-a]pyridine scaffold .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogues, this compound exhibits a unique combination of stability and reactivity, making it particularly valuable in drug discovery and development .

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H4ClF3N2/c9-6-4-13-7-5(8(10,11)12)2-1-3-14(6)7/h1-4H

InChI Key

IHMQARNEEOOYAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(F)(F)F)Cl

Origin of Product

United States

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